Scientific Field: Biochemistry, Organic Chemistry
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been used for the coupling of unprotected amino acids with amines.
Results: The use of Tris(2,2,2-trifluoroethyl) borate in these reactions has been shown to be effective, leading to the successful formation of the desired products.
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been shown to mediate formylation of amines, via transamidation of dimethylformamide.
Scientific Field: Inorganic Chemistry
Summary of Application: Tris(2,2,2-trifluoroethyl) borate is a strong Lewis acid (acceptor number = 66, Gutmann-Beckett method).
Scientific Field: Pharmacology
Summary of Application: Tris(2,2,2-trifluoroethyl) borate is used as a selective beta1 adrenergic receptor blocker.
Methods of Application: The compound is used in the treatment of hypertension and glaucoma.
Results: The use of Tris(2,2,2-trifluoroethyl) borate in these treatments has been shown to be effective.
Methods of Application: The compound is used as a reagent in these reactions, promoting the formation of the desired products.
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been investigated for its effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries.
Methods of Application: The study involved the comparison of different types of fluorinated solvents in high-concentration electrolytes (HCEs), including Tris(2,2,2-trifluoroethyl) borate.
Tris(2,2,2-trifluoroethyl) borate is a borate ester with the chemical formula B(OCH₂CF₃)₃. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of amides and imines. The compound is also known as the Sheppard amidation reagent, named after its developer, and is characterized by its strong Lewis acid properties, making it an effective catalyst in various
The mechanism of the Sheppard amidation involves the activation of the carboxylic acid by the borate ester. The electron-withdrawing trifluoromethyl groups make the boron more electrophilic, allowing it to accept electron density from the carbonyl oxygen. This weakens the C=O bond and increases its susceptibility to nucleophilic attack by the amine [].
The general reaction for amide formation can be represented as follows:
Tris(2,2,2-trifluoroethyl) borate can be synthesized through several methods:
The purification of the product typically involves distillation.
Tris(2,2,2-trifluoroethyl) borate has several notable applications:
Tris(2,2,2-trifluoroethyl) borate shares similarities with other borate esters and Lewis acids. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(pentafluorophenyl) borane | B(C₆F₅)₃ | Stronger Lewis acid due to electron-withdrawing effects |
Triethyl borate | B(OEt)₃ | Commonly used in organic synthesis but less reactive than tris(2,2,2-trifluoroethyl) borate |
Tris(4-fluorophenyl) borane | B(C₆H₄F)₃ | Similar reactivity but with different functional groups |
Tris(2,2,2-trifluoroethyl) borate stands out due to its strong Lewis acidity and ability to facilitate reactions at room temperature without complex workup procedures. Its trifluoromethyl groups enhance its reactivity and solubility in organic solvents compared to other similar compounds.
Flammable